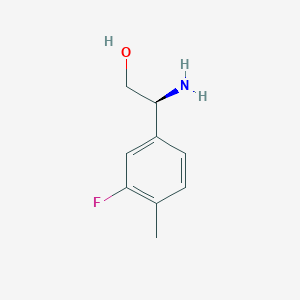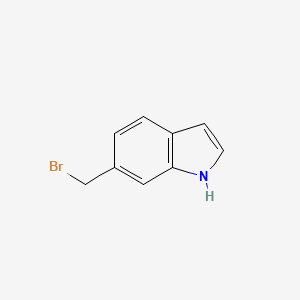
6-(bromomethyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Bromomethyl)-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are known for their diverse biological activities. The bromomethyl group attached to the indole ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(bromomethyl)-1H-indole typically involves the bromination of 6-methyl-1H-indole. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO). The reaction is usually carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions. The bromination proceeds via a radical mechanism, leading to the formation of the desired bromomethyl product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The use of safer and more environmentally friendly solvents and reagents is also considered to minimize the generation of hazardous byproducts.
Chemical Reactions Analysis
Types of Reactions
6-(Bromomethyl)-1H-indole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include 6-(azidomethyl)-1H-indole, 6-(thiocyanatomethyl)-1H-indole, and 6-(methoxymethyl)-1H-indole.
Oxidation Reactions: Products include various oxidized indole derivatives.
Reduction Reactions: The major product is 6-methyl-1H-indole.
Scientific Research Applications
6-(Bromomethyl)-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Indole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound can be used to synthesize biologically active compounds for research purposes.
Medicine: The compound is explored for its potential therapeutic applications. Indole derivatives are being investigated for their role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(bromomethyl)-1H-indole depends on the specific reactions it undergoes. In substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In biological systems, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The exact pathways and targets depend on the specific structure and functional groups of the indole derivative.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-1H-indole: The precursor to 6-(bromomethyl)-1H-indole, lacking the bromomethyl group.
6-(Chloromethyl)-1H-indole: Similar structure but with a chloromethyl group instead of a bromomethyl group.
6-(Iodomethyl)-1H-indole: Similar structure but with an iodomethyl group instead of a bromomethyl group.
Uniqueness
This compound is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro and iodo counterparts. The bromomethyl group is more reactive than the chloromethyl group but less reactive than the iodomethyl group, making it a versatile intermediate for various chemical transformations.
Properties
Molecular Formula |
C9H8BrN |
|---|---|
Molecular Weight |
210.07 g/mol |
IUPAC Name |
6-(bromomethyl)-1H-indole |
InChI |
InChI=1S/C9H8BrN/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5,11H,6H2 |
InChI Key |
ZIBVYMFZAJAQCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


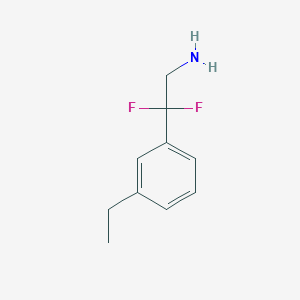
![2-methyl-1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]propan-2-ol](/img/structure/B13599546.png)
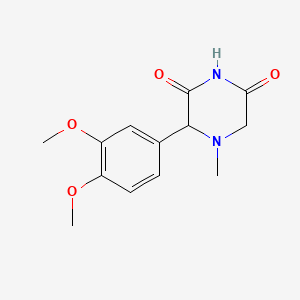
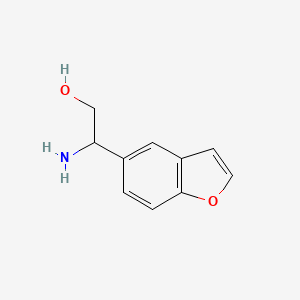

amino}propanoicacidhydrochloride](/img/structure/B13599557.png)

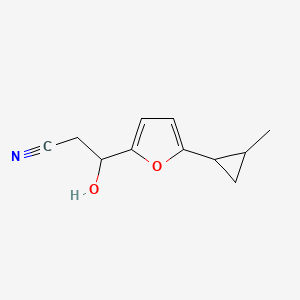


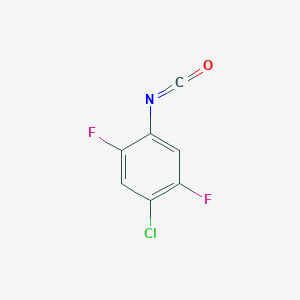
![5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylicacidhydrochloride](/img/structure/B13599595.png)
![2-[(Tert-butoxy)carbonyl]-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid](/img/structure/B13599606.png)
